

The Discovery and Enduring Utility of 1,3-Benzenedithiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

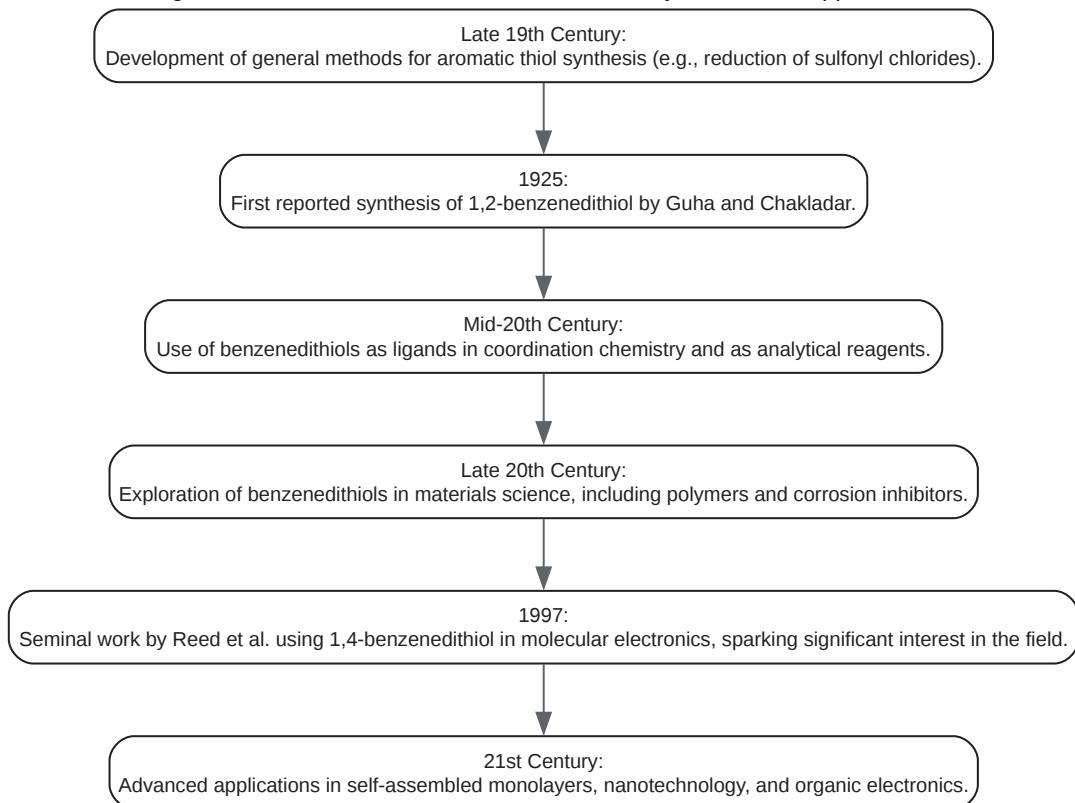
Compound of Interest

Compound Name: 1,3-Benzenedithiol

Cat. No.: B1198324

[Get Quote](#)

Introduction


1,3-Benzenedithiol, also known as dithioresorcinol or 1,3-dimercaptobenzene, is an organosulfur compound with the chemical formula $C_6H_4(SH)_2$. Characterized by a benzene ring substituted with two thiol groups at the meta positions, this compound has been a subject of scientific inquiry and practical application for over a century. While the precise moment of its discovery is not prominently documented, its synthesis aligns with the burgeoning field of organic sulfur chemistry in the late 19th and early 20th centuries. Early synthetic routes to aromatic thiols, such as the reduction of sulfonyl chlorides, were well-established during this period, suggesting the likely pathway to the first preparation of **1,3-benzenedithiol**. This guide provides a comprehensive overview of the historical context, synthesis, properties, and evolving applications of this versatile molecule, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

While a definitive first synthesis of **1,3-benzenedithiol** is not readily available in the surveyed literature, the history of its isomers provides valuable context. The synthesis of the related 1,2-benzenedithiol was first reported in 1925 by P. C. Guha and M. N. Chakladar, who prepared it via the diazotization of 2-aminobenzenethiol.^[1] It is highly probable that **1,3-benzenedithiol** was first prepared through a similar classical method of the era: the reduction of the corresponding 1,3-benzenedisulfonyl chloride. This method was a common and robust strategy for the synthesis of aromatic thiols from sulfonic acids.

The timeline below illustrates the logical progression of the synthesis and application of benzenedithiols, placing the likely emergence of the 1,3-isomer within the broader context of organic sulfur chemistry advancements.

Figure 1: Historical Timeline of Benzenedithiol Synthesis and Applications

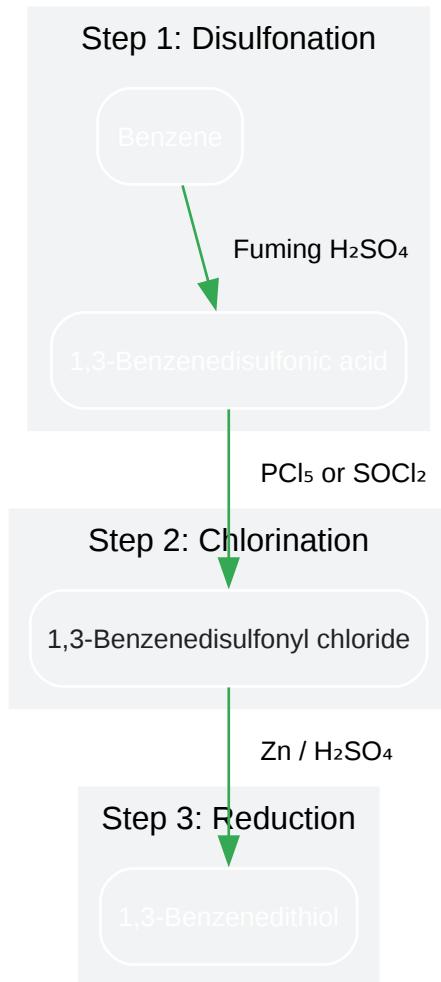
[Click to download full resolution via product page](#)

Figure 1: Historical Timeline of Benzenedithiol Synthesis and Applications

Physicochemical Properties

1,3-Benzenedithiol is a colorless to pale yellow liquid or solid with a characteristic pungent odor. Its physical and chemical properties are summarized and compared with its isomers in the table below.

Property	1,2-Benzenedithiol	1,3-Benzenedithiol	1,4-Benzenedithiol
CAS Number	17534-15-5	626-04-0	624-39-5
Molecular Formula	C ₆ H ₆ S ₂	C ₆ H ₆ S ₂	C ₆ H ₆ S ₂
Molecular Weight	142.24 g/mol	142.24 g/mol	142.24 g/mol
Appearance	Colorless viscous liquid	Colorless to pale yellow liquid or solid	White to light yellow solid
Melting Point	22-24 °C	24-25 °C	92-97 °C
Boiling Point	119-120 °C at 17 mmHg	128-129 °C at 16 mmHg	243.3 °C at 760 mmHg
Density	1.236 g/mL at 25 °C	Not readily available	1.240 g/cm ³ (predicted)
Water Solubility	Soluble in basic water	Sparingly soluble	Soluble


Key Experimental Protocols

The synthesis of **1,3-benzenedithiol** can be achieved through various methods. Below are detailed protocols for a classical and a more contemporary approach.

Synthesis via Reduction of 1,3-Benzenedisulfonyl Chloride (Classical Method)

This method represents a likely historical route to **1,3-benzenedithiol**. It involves the initial sulfonation of benzene, followed by chlorination to the disulfonyl chloride, and finally reduction to the dithiol.

Figure 2: Workflow for the Classical Synthesis of 1,3-Benzenedithiol

[Click to download full resolution via product page](#)Figure 2: Workflow for the Classical Synthesis of **1,3-Benzenedithiol**

Methodology:

- Preparation of 1,3-Benzenedisulfonyl Chloride:
 - 1,3-Benzenedisulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl_5) or thionyl chloride (SOCl_2) to yield 1,3-benzenedisulfonyl chloride.

The reaction is typically carried out in an inert solvent under reflux.

- Reduction to **1,3-Benzenedithiol**:

- In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a mixture of concentrated sulfuric acid and cracked ice is prepared and cooled to between -5 and 0 °C.
- The crude 1,3-benzenedisulfonyl chloride is gradually introduced with stirring.
- Zinc dust is then added in portions, ensuring the temperature does not rise above 0 °C.
- After the addition is complete, the reaction mixture is stirred and slowly heated to reflux for several hours.
- The resulting **1,3-benzenedithiol** is isolated by steam distillation. The product is then separated from the aqueous layer, dried over an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation.

Synthesis from 1,3-Dihalobenzene (Modern Method)

More contemporary methods often involve the reaction of a dihalobenzene with a source of sulfur, which can be more direct than the multi-step classical route.

Methodology:

- Reaction with an Alkali Metal Sulfide:

- A mixture of 1,3-dibromobenzene and an excess of an alkali metal sulfide (e.g., sodium sulfide) is heated in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
- Upon completion, the reaction mixture is cooled and poured into water.

- The aqueous solution is then acidified with a mineral acid (e.g., HCl) to protonate the thiolate intermediates, leading to the precipitation of **1,3-benzenedithiol**.
- The crude product is collected by filtration or extraction with an organic solvent, followed by purification via distillation or chromatography.

Applications

The applications of **1,3-benzenedithiol** have evolved from its use in fundamental organic synthesis to its role in advanced materials and nanotechnology.

- Organic Synthesis: It serves as a versatile building block for the synthesis of various sulfur-containing heterocyclic compounds and polymers.
- Coordination Chemistry: The thiol groups can deprotonate to form dithiolates, which act as bidentate ligands for a wide range of metal ions, forming stable coordination complexes.
- Corrosion Inhibition: **1,3-Benzenedithiol** can form a protective layer on metal surfaces, inhibiting corrosion.^[2]
- Analytical Chemistry: It can be employed as a reducing agent or as a reagent in various analytical procedures.^[2]
- Materials Science and Nanotechnology: In recent years, **1,3-benzenedithiol** and its isomers have garnered significant attention for their use in:
 - Self-Assembled Monolayers (SAMs): The thiol groups readily bind to gold and other metal surfaces, allowing for the formation of ordered molecular layers with tailored surface properties.
 - Molecular Electronics: Benzenedithiols have been used as molecular wires to study charge transport at the single-molecule level.
 - Solar Cells: It has been used to improve the power conversion efficiency in certain types of hybrid solar cells.^{[3][4]}

Conclusion

1,3-Benzenedithiol, a compound with roots in the classical era of organic chemistry, continues to be a molecule of significant interest. Its unique properties, stemming from the two thiol groups on a benzene ring, have enabled its use in a wide array of applications, from traditional organic synthesis to the cutting edge of nanotechnology and molecular electronics. The ongoing exploration of its potential in new materials and devices ensures that **1,3-benzenedithiol** will remain a relevant and valuable compound for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acs.org [acs.org]
- 2. Cas 624-39-5,1,4-BENZENEDITHIOL | lookchem [lookchem.com]
- 3. Benzene-1,4-dithiol 99 (GC) 1,4-Benzenedithiol [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [The Discovery and Enduring Utility of 1,3-Benzenedithiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198324#discovery-and-history-of-1-3-benzenedithiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com